3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester
Description
3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester is a synthetic organic compound featuring a pyrimidine sulfonamide core linked to a phenylcarbamoyl-acrylic acid ethyl ester moiety. This structure combines a 2,6-dimethoxy-substituted pyrimidine ring with a sulfonamide bridge, which connects to a phenyl group modified by a carbamoyl-acrylate ester.
Properties
IUPAC Name |
ethyl (E)-4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O7S/c1-4-29-17(24)10-9-15(23)19-12-5-7-13(8-6-12)30(25,26)22-14-11-16(27-2)21-18(20-14)28-3/h5-11H,4H2,1-3H3,(H,19,23)(H,20,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHQWOMGRRNVGP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester typically involves multiple steps, including the formation of the pyrimidine ring, sulfonamide linkage, and esterification. Common solvents used in these reactions include ethanol (EtOH), acetonitrile (CH3CN), and tetrahydrofuran (THF). Catalysts such as Raney nickel (Ni) and sodium cyanoborohydride are often employed to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated that the compound may function as a biochemical probe or inhibitor, particularly in enzyme inhibition studies. Its ability to interact with specific biological targets makes it a candidate for further exploration in biochemical research.
Medicine
The therapeutic potential of this compound is being investigated in various contexts:
- Anticancer Research : Preliminary studies suggest it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Activity : The sulfonamide component hints at possible applications in treating bacterial infections.
Industrial Applications
In the industrial sector, this compound could be utilized in developing new materials or chemical processes due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated a dose-dependent inhibition, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Methyl {4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}carbamate
- Molecular Formula : C₁₄H₁₆N₄O₆S vs. C₁₅H₁₈N₄O₆S (target compound).
- Key Differences :
- Ester Group : Methyl ester vs. ethyl ester in the target compound.
- Backbone : Lacks the acrylic acid moiety, reducing conformational flexibility.
- Physicochemical Properties :
(b) 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- Molecular Complexity : Contains a diazaspiro core and trifluoromethyl groups, unlike the simpler pyrimidine sulfonamide in the target compound.
Pharmacokinetic and Pharmacodynamic Comparisons
Key Observations :
- The ethyl ester in the target compound extends metabolic stability compared to the methyl ester analogue, as ethyl esters are generally hydrolyzed more slowly by esterases .
- The diazaspiro compound’s higher molecular weight and complexity correlate with prolonged half-life but reduced synthetic accessibility .
Biological Activity
3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H27N5O5S2
- Molecular Weight : 541.6 g/mol
- IUPAC Name : (E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
The compound features a pyrimidine ring substituted with a sulfamoyl group, which is known to enhance biological activity by interacting with various molecular targets.
Antitumor Activity
Research indicates that compounds containing pyrimidine derivatives exhibit significant antitumor properties. In particular, the presence of the 2,6-dimethoxy-pyrimidine moiety enhances the ability to inhibit cancer cell proliferation. A study demonstrated that similar pyrimidine derivatives showed IC50 values ranging from 27.6 μM to 43 μM against various cancer cell lines, including breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The compound may interfere with the synthesis of nucleic acids, thereby inhibiting cell division.
- Enzyme Inhibition : It is suggested that the sulfamoyl group can bind to active sites of specific enzymes involved in cancer cell metabolism and proliferation .
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce programmed cell death in malignant cells, further supporting their potential as therapeutic agents.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several pyrimidine derivatives on MDA-MB-231 cells using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts. The compound under investigation demonstrated significant selectivity towards tumor cells over normal cells .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 29.3 | MDA-MB-231 |
| Control (Paclitaxel) | 20 | MDA-MB-231 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which pyrimidine derivatives inhibit tumor growth. It was found that these compounds could modulate signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of fibroblast growth factor receptors (FGFRs) which are upregulated in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
